6-ethoxy-4,5-dihydro-2H-indazole
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Overview
Description
6-ethoxy-4,5-dihydro-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Target of Action
2h-indazoles are known to be important nitrogen-containing heterocyclic compounds present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Mode of Action
It’s known that 2h-indazoles can be functionalized via c–h activation, which is recognized as an efficient approach for increasing the complexity and diversity of 2h-indazole derivatives . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It’s known that 2h-indazoles are present in bioactive natural products and drug molecules that exhibit distinctive bioactivities
Result of Action
Given that 2h-indazoles are present in bioactive natural products and drug molecules that exhibit distinctive bioactivities , it can be inferred that 6-ethoxy-4,5-dihydro-2H-indazole may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4,5-dihydro-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to facilitate the formation of the indazole core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4,5-dihydro-2H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-ethoxy-4,5-dihydro-2H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A structurally similar compound with a wide range of biological activities.
2H-indazole: Another isomer with different tautomeric forms and biological properties.
Uniqueness
6-ethoxy-4,5-dihydro-2H-indazole is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and studying biological processes.
Properties
CAS No. |
73625-67-9 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-ethoxy-4,5-dihydro-1H-indazole |
InChI |
InChI=1S/C9H12N2O/c1-2-12-8-4-3-7-6-10-11-9(7)5-8/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
FDJPZJCDCKZDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CC1)C=NN2 |
Purity |
95 |
Origin of Product |
United States |
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